![molecular formula C8H8BrClN2 B2883861 7-Bromo-1H-indol-2-amine;hydrochloride CAS No. 2416262-96-7](/img/structure/B2883861.png)
7-Bromo-1H-indol-2-amine;hydrochloride
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Overview
Description
7-Bromo-1H-indol-2-amine hydrochloride is a chemical compound widely used in scientific research. It is available from several suppliers for scientific research needs .
Synthesis Analysis
Indole derivatives, including 7-Bromo-1H-indol-2-amine hydrochloride, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of these derivatives has been of interest to researchers .Scientific Research Applications
7-Bromo-1H-indol-2-amine;hydrochloride is widely used in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a catalyst in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
2-Amino-7-bromoindole hydrochloride, also known as 7-Bromo-1H-indol-2-amine hydrochloride, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . They show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Biochemical Pathways
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Halogenated indole derivatives, such as 7-bromoindole, have been produced using biocatalysis with halogenation enzymes . These derivatives have shown to inhibit biofilm formation in certain bacteria .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including antitumor, antibacterial, antiviral, or antifungal activities .
Advantages and Limitations for Lab Experiments
7-Bromo-1H-indol-2-amine;hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a relatively low toxicity. In addition, it is easy to synthesize and can be used in a variety of reactions. However, it also has some limitations. It is not very stable in air, and its solubility in water is limited.
Future Directions
7-Bromo-1H-indol-2-amine;hydrochloride has a variety of potential applications in the field of scientific research. Further research is needed to explore its potential in the development of new drugs, agrochemicals, and other organic compounds. In addition, further studies are needed to explore its potential in the treatment of various diseases, including cancer and neurological disorders. Finally, further research is needed to explore its potential as a catalyst in the synthesis of other organic compounds.
Synthesis Methods
7-Bromo-1H-indol-2-amine;hydrochloride can be synthesized by reacting bromine with 1H-indol-2-amine in an aqueous solution of hydrochloric acid. The reaction is carried out at a temperature of 80-90 °C for 3-4 hours. The product is then filtered, washed and dried to obtain the this compound.
properties
IUPAC Name |
7-bromo-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBCZBNOHSCISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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